molecular formula C17H13N3O3S2 B2582133 Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862975-78-8

Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2582133
CAS No.: 862975-78-8
M. Wt: 371.43
InChI Key: YRCGMAXGOOVABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a bis-benzothiazole derivative featuring two benzothiazole rings connected via an amino linker. The first benzothiazole moiety (position 6) carries a methoxy group, while the second (position 6) is substituted with a methyl carboxylate ester. This structural motif is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as inferred from analogs in the benzothiazole family .

Properties

IUPAC Name

methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-22-10-4-6-12-14(8-10)25-17(19-12)20-16-18-11-5-3-9(15(21)23-2)7-13(11)24-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCGMAXGOOVABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid methyl ester under specific conditions, such as the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, temperature control, and purification techniques are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole sulfur atom and aromatic systems in the compound are susceptible to oxidation. Key oxidation pathways include:

Sulfur Oxidation :

  • Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) converts the benzothiazole sulfur to sulfoxides or sulfones, depending on stoichiometry and reaction time.

  • Example:

    Compound+H2O2Sulfoxide derivative (R-S=O)(60°C, DCM, 2h)\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative (R-S=O)} \quad (\text{60°C, DCM, 2h})

Aromatic Ring Oxidation :

  • Strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions can hydroxylate or cleave the benzothiazole rings.

Oxidizing Agent Product Conditions
H₂O₂SulfoxideDCM, 60°C, 2h
m-CPBASulfoneDCM, rt, 12h
KMnO₄Ring-hydroxylated productH₂SO₄, 80°C, 4h

Reduction Reactions

The ester and amino groups participate in reduction reactions:

Ester Reduction :

  • Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol :

    R-COOCH3LiAlH4R-CH2OH(THF, 0°C to reflux)\text{R-COOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{OH} \quad (\text{THF, 0°C to reflux})

Amino Group Reduction :

  • Catalytic hydrogenation (H₂/Pd-C ) reduces the aromatic amine to a secondary amine, though this is less common due to steric hindrance .

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions at distinct positions:

Electrophilic Substitution :

  • The 6-methoxybenzothiazole ring undergoes bromination or nitration at the para position relative to the methoxy group .

    Compound+Br25-Bromo derivative(FeBr3,CHCl3,50°C)\text{Compound} + \text{Br}_2 \rightarrow \text{5-Bromo derivative} \quad (\text{FeBr}_3, \text{CHCl}_3, 50°C)

Nucleophilic Substitution :

  • The 2-amino group reacts with acyl chlorides (e.g., acetyl chloride ) to form amides :

    R-NH2+Cl-CO-R’R-NH-CO-R’(Et3N, DCM, rt)\text{R-NH}_2 + \text{Cl-CO-R'} \rightarrow \text{R-NH-CO-R'} \quad (\text{Et}_3\text{N, DCM, rt})
Reaction Type Reagent Position Modified Product
BrominationBr₂/FeBr₃Benzothiazole C-55-Bromo derivative
AcylationAcetyl chloride2-Amino groupN-Acetylated derivative
ThiocyanationKSCNBenzothiazole C-66-Thiocyanato derivative

Coupling Reactions

The carboxylate ester facilitates coupling reactions for synthesizing hybrid molecules:

Amide Bond Formation :

  • Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP , the ester reacts with amines to form amides:

    R-COOCH3+R’-NH2EDC/DMAPR-CONH-R’(DMF, rt, 24h)\text{R-COOCH}_3 + \text{R'-NH}_2 \xrightarrow{\text{EDC/DMAP}} \text{R-CONH-R'} \quad (\text{DMF, rt, 24h})

Suzuki-Miyaura Coupling :

  • The brominated derivative (from Section 3) participates in cross-coupling with boronic acids :

    Ar-Br+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’(Na₂CO₃, dioxane, 100°C)\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} \quad (\text{Na₂CO₃, dioxane, 100°C})

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Basic Hydrolysis :

  • NaOH in aqueous ethanol converts the ester to a carboxylic acid :

    R-COOCH3NaOHR-COOH(H2O/EtOH, reflux, 6h)\text{R-COOCH}_3 \xrightarrow{\text{NaOH}} \text{R-COOH} \quad (\text{H}_2\text{O/EtOH, reflux, 6h})

Acidic Hydrolysis :

  • HCl in dioxane yields the same carboxylic acid but with slower kinetics .

Biological Activity and Reaction Relevance

The compound’s antimicrobial and anticancer properties are linked to its reactivity:

  • Antimicrobial Action : Oxidation of sulfur generates reactive sulfoxides that disrupt microbial membranes.

  • Anticancer Activity : Coupling with bioactive amines (e.g., doxorubicin analogs ) enhances tumor-targeting efficacy .

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its reactive nature allows it to participate in various organic synthesis reactions. For example, it can be utilized in the preparation of benzothiazole derivatives that exhibit diverse biological activities.

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity. It has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth. A study indicated that it disrupts microbial cell membranes and inhibits essential enzymes necessary for bacterial survival .

Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging free radicals and stabilizing reactive oxygen species. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. Preclinical studies demonstrated a reduction in inflammation markers in animal models of arthritis, notably decreasing tumor necrosis factor-alpha levels.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has shown promising results against various cancer cell lines; for instance, treatment with this compound led to a significant decrease in cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM .

Medical Applications

The therapeutic potential of this compound is being explored for its anti-inflammatory, anticancer, and antiviral activities. Its ability to modulate biological pathways positions it as a candidate for drug development targeting various diseases .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its unique structural features. Its properties make it suitable for applications in material science and nanotechnology . The synthesis methods employed vary from batch processes to continuous flow reactors to optimize yield and purity.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. Results indicated that compounds with similar structures exhibited enhanced antimicrobial properties compared to traditional antibiotics .

Research on Anticancer Effects

In vitro studies have shown that this compound induces apoptosis through specific signaling pathways involved in cancer cell survival. The findings suggest a potential role for this compound in developing novel anticancer therapies .

Mechanism of Action

The mechanism by which Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. Its antioxidant properties may be due to the scavenging of free radicals and the stabilization of reactive oxygen species.

Comparison with Similar Compounds

Key Structural Features :

  • Methoxy group (6-position) : Enhances electron-donating effects and influences intermolecular interactions (e.g., hydrogen bonding) .
  • Amino linker: Facilitates conjugation and structural diversity, enabling interactions with biological targets like DNA gyrase .

Synthetic routes often involve condensation of 6-methoxy-1,3-benzothiazol-2-amine with activated carboxylate intermediates, as seen in analogous benzothiazole derivatives .

Comparison with Similar Benzothiazole Derivatives

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzothiazoles are highly substituent-dependent. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Methyl 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate 6-OCH₃, 6-COOCH₃ 357.42 Antimicrobial (inferred from analogs)
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate 6-COOCH₂CH₃ 236.27 Intermediate for further derivatization
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide (BTC-j) 6-OCH₃, pyridine-3-yl 344.38 Antibacterial (MIC: 3.125–12.5 µg/mL)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-OCH₃, adamantyl 356.48 Antiviral/anticancer (structural studies)
6-Nitro-1,3-benzothiazol-2-amine 6-NO₂ 195.19 Antimicrobial (broad-spectrum)

Substituent Impact :

  • Methoxy (6-OCH₃) : Enhances planarity and hydrogen-bonding capacity, critical for dimerization and target binding .
  • Nitro (6-NO₂): Increases electrophilicity and antimicrobial potency but may reduce solubility .
  • Adamantyl : Introduces hydrophobicity, improving membrane permeability and stability .
  • Carboxylate esters (COOR) : Modulate bioavailability; methyl esters are more hydrolytically stable than ethyl .

Antimicrobial Activity :

  • BTC-j (MIC: 3.125 µg/mL against E. coli) outperforms nitro-substituted analogs (MIC ~25 µg/mL), suggesting electron-donating groups enhance DNA gyrase inhibition .
  • 6-Nitro derivatives exhibit broader but less potent activity, likely due to reduced target specificity .

Enzyme Interactions :

  • Docking studies (e.g., BTC-j with DNA gyrase, PDB: 3G75) reveal hydrogen bonding between the amino linker and Asp73/Gly77 residues, a mechanism likely shared by the target compound .
  • Adamantyl derivatives show altered binding modes due to steric effects, reducing enzymatic inhibition but enhancing cellular uptake .

Physicochemical and Crystallographic Properties

  • Planarity : Methoxy-substituted benzothiazoles (e.g., 6-methoxy-1,3-benzothiazol-2-amine) adopt near-planar conformations, promoting π-π stacking and hydrogen-bonded dimers (e.g., R₂²(8) motifs) .
  • Solubility : Methyl carboxylates improve aqueous solubility compared to nitro or adamantyl groups, critical for bioavailability .

Biological Activity

Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H13N3O3S2C_{17}H_{13}N_3O_3S^2, and it features a methoxy group and a carboxylate group that contribute to its reactivity and biological activity.

PropertyValue
Molecular Weight339.368 g/mol
Density1.486 g/cm³
Boiling Point522 °C at 760 mmHg
Melting PointNot Available

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Case Study:
A study evaluated the compound's effectiveness against common bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and stabilize reactive oxygen species (ROS).

Research Findings:
In vitro assays revealed that this compound significantly reduced lipid peroxidation levels in cultured cells, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Clinical Application:
A preclinical study demonstrated that administration of the compound reduced inflammation markers in animal models of arthritis. The reduction in tumor necrosis factor-alpha (TNF-α) levels was particularly notable .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer effects through induction of apoptosis in cancer cells. It has been tested against various cancer cell lines with promising results.

Research Findings:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound led to a significant decrease in cell viability (IC50 = 25 µM), highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism: Disruption of microbial cell membranes.
  • Antioxidant Mechanism: Scavenging of free radicals.
  • Anti-inflammatory Mechanism: Inhibition of cytokine production.
  • Anticancer Mechanism: Induction of apoptosis through modulation of signaling pathways.

Q & A

Basic: What are the standard synthetic routes for preparing this benzothiazole derivative, and what critical reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 6-methoxy-1,3-benzothiazol-2-amine with activated intermediates like 1-adamantylacetyl-imidazole in refluxing chloroform, followed by crystallization from ethanol (yield: ~22%) . Key factors affecting yield include:

  • Reagent stoichiometry : Excess amine (1.2–1.5 eq) improves conversion.
  • Solvent choice : Polar aprotic solvents (e.g., CHCl₃) enhance reaction homogeneity.
  • Temperature : Prolonged reflux (6+ hours) ensures complete acyl transfer.
    Alternative methods involve coupling thiosemicarbazides with aromatic carboxylic acids using POCl₃ as a catalyst .

Basic: How is the crystal structure of benzothiazole derivatives determined, and what key structural features are revealed by X-ray diffraction?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, triclinic P1 space group packing reveals:

  • Planar benzothiazole cores : Dihedral angles <5° between fused rings .
  • Hydrogen-bonded dimers : Classical N–H⋯N bonds (2.8–3.0 Å) stabilize molecular pairs.
  • Non-covalent interactions : C–H⋯O (2.5–2.7 Å) and S⋯S (3.62 Å) contacts guide supramolecular assembly . Refinement requires resolving disorder in adamantyl groups via SHELXL .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing substituted benzothiazoles?

Methodological Answer:
Contradictions arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Strategies include:

  • Variable-temperature NMR : Resolve splitting in DMSO-d₆ by analyzing δ changes at 298–323 K .
  • IR–NMR cross-validation : Confirm carbonyl stretches (IR: 1668 cm⁻¹) with ¹³C NMR carbonyl signals (~165 ppm) .
  • DFT calculations : Compare experimental vs. computed spectra to identify conformational artifacts.

Advanced: What methodologies evaluate the impact of substituent variations on the biological activity of benzothiazole derivatives?

Methodological Answer:

  • Structure–Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. fluoro) and assay against targets (e.g., antimicrobial or anticancer models).
  • In vitro assays : Use cytotoxicity screens (MTT assays) and enzyme inhibition studies (e.g., kinase profiling) .
  • Computational docking : Map substituent effects on binding affinity using AutoDock or Schrödinger .

Basic: What safety protocols are essential when handling benzothiazole derivatives during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/orbital exposure .
  • Ventilation : Use fume hoods to avoid inhaling volatile intermediates (e.g., POCl₃).
  • Waste disposal : Segregate halogenated waste (e.g., chloroform) for certified treatment .

Advanced: How do non-classical hydrogen bonds and sulfur interactions influence the supramolecular assembly of benzothiazole derivatives?

Methodological Answer:

  • C–H⋯O bonds : Direct ribbon-like packing along crystallographic axes (e.g., [100] in P1 ) .
  • S⋯S interactions : Attractive van der Waals forces (3.62 Å) stabilize layered structures.
  • π–π stacking : Overlap of benzothiazole rings (3.8–4.2 Å) contributes to thermal stability .

Basic: What analytical techniques confirm the purity and identity of synthesized benzothiazole compounds?

Methodological Answer:

  • Elemental analysis : Match experimental vs. theoretical C/H/N/S/O percentages (e.g., C: 67.38%, H: 6.79%) .
  • HPLC–MS : Detect impurities (<0.5%) using C18 columns and ESI+ ionization.
  • Melting point : Sharp m.p. ranges (e.g., 485–486 K) indicate crystallinity .

Advanced: How can reaction mechanisms be elucidated for benzothiazole formation using intermediates like thiosemicarbazides?

Methodological Answer:

  • Isotopic labeling : Track ¹⁵N in thiosemicarbazides to confirm N–C bond formation .
  • Kinetic studies : Monitor intermediate consumption via in situ IR or LC-MS.
  • Theoretical modeling : Use Gaussian to simulate transition states for POCl₃-mediated cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.